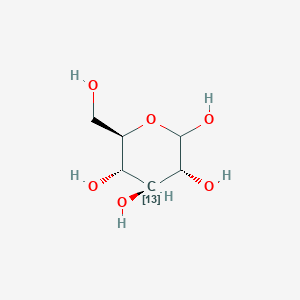
(R)-(+)-3-methoxy-2-methyl-3-oxopropylzinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-(+)-3-methoxy-2-methyl-3-oxopropylzinc bromide is an organozinc compound widely used in organic synthesis. This compound is particularly valuable due to its ability to act as a nucleophile in various chemical reactions, making it a versatile reagent in the synthesis of complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(+)-3-methoxy-2-methyl-3-oxopropylzinc bromide typically involves the reaction of ®-(+)-3-methoxy-2-methyl-3-oxopropyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
(R)-(+)-3-methoxy-2-methyl-3-oxopropyl bromide+Zn→(R)-(+)-3-methoxy-2-methyl-3-oxopropylzinc bromide
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems and controlled environments helps in maintaining consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
®-(+)-3-methoxy-2-methyl-3-oxopropylzinc bromide undergoes various types of chemical reactions, including:
Nucleophilic substitution: It acts as a nucleophile, replacing halides or other leaving groups in organic molecules.
Addition reactions: It can add to carbonyl compounds, forming new carbon-carbon bonds.
Coupling reactions: It participates in cross-coupling reactions, such as the Stille coupling, to form complex organic structures.
Common Reagents and Conditions
Common reagents used with this compound include palladium catalysts for coupling reactions, and various electrophiles for substitution and addition reactions. Typical conditions involve inert atmospheres, controlled temperatures, and the use of solvents like THF.
Major Products
The major products formed from reactions involving ®-(+)-3-methoxy-2-methyl-3-oxopropylzinc bromide include complex organic molecules with new carbon-carbon bonds, which are essential intermediates in the synthesis of pharmaceuticals and natural products.
Scientific Research Applications
®-(+)-3-methoxy-2-methyl-3-oxopropylzinc bromide is used extensively in scientific research, particularly in:
Chemistry: As a reagent in the synthesis of complex organic molecules.
Biology: In the preparation of biologically active compounds.
Medicine: For the synthesis of pharmaceutical intermediates.
Industry: In the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of ®-(+)-3-methoxy-2-methyl-3-oxopropylzinc bromide involves its role as a nucleophile. It donates electrons to electrophilic centers in organic molecules, facilitating the formation of new bonds. The zinc atom plays a crucial role in stabilizing the negative charge during the reaction, making the compound highly reactive and efficient in forming carbon-carbon bonds.
Comparison with Similar Compounds
Similar Compounds
- (S)-(-)-3-methoxy-2-methyl-3-oxopropylzinc bromide
- 3-ethoxy-3-oxopropylzinc bromide
- 6-methoxy-2-pyridylzinc bromide
Uniqueness
®-(+)-3-methoxy-2-methyl-3-oxopropylzinc bromide is unique due to its specific stereochemistry, which makes it particularly useful in the synthesis of chiral molecules. Its high reactivity and selectivity in forming carbon-carbon bonds set it apart from other similar compounds.
This compound’s versatility and efficiency make it an invaluable tool in organic synthesis, contributing significantly to advancements in various scientific fields.
Properties
Molecular Formula |
C5H9BrO2Zn |
|---|---|
Molecular Weight |
246.4 g/mol |
IUPAC Name |
bromozinc(1+);methyl (2R)-2-methanidylpropanoate |
InChI |
InChI=1S/C5H9O2.BrH.Zn/c1-4(2)5(6)7-3;;/h4H,1H2,2-3H3;1H;/q-1;;+2/p-1/t4-;;/m1../s1 |
InChI Key |
ZHZWKFSRZQRSJL-RZFWHQLPSA-M |
Isomeric SMILES |
C[C@@H]([CH2-])C(=O)OC.[Zn+]Br |
Canonical SMILES |
CC([CH2-])C(=O)OC.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![(R)-1-{(SP)-2-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ferrocenyl}ethyldi(3,5-xylyl)phosphine, >=97%](/img/structure/B12059584.png)
